Ethyl 2-amino-2-methylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-9-5(8)6(2,3)7/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLJKCGOCUODFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149587 | |
| Record name | Ethyl 2-methylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-49-1 | |
| Record name | Alanine, 2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methylalaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1113-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethyl 2-methylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149587 | |
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| Record name | Ethyl 2-methylalaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Strategic Importance of α,α Disubstituted α Amino Acid Esters in Organic Synthesis
α,α-Disubstituted α-amino acids represent a class of non-proteinogenic amino acids where the α-hydrogen atom is replaced by a second substituent. jst.go.jpresearchgate.net This seemingly simple modification imparts profound changes to the molecule's properties, making their ester derivatives, like Ethyl 2-amino-2-methylpropanoate, highly sought-after in organic synthesis.
The primary significance of these compounds lies in their ability to introduce conformational constraints into peptides and other bioactive molecules. jst.go.jpnih.gov The presence of two substituents at the α-carbon restricts the rotational freedom around the peptide backbone, leading to more defined secondary structures such as helices or fully extended conformations. jst.go.jpresearchgate.net This structural rigidity is highly advantageous in drug design, as it can enhance binding affinity to biological targets, increase metabolic stability by protecting against enzymatic degradation, and improve oral bioavailability. nih.govnih.gov
Furthermore, the synthesis of α,α-disubstituted α-amino acids and their esters is a challenging yet crucial area of research. nih.gov The steric hindrance posed by the two α-substituents makes their construction difficult, spurring the development of novel synthetic methodologies. nih.govthieme-connect.com These methods include electrophilic alkylation of glycine (B1666218) derivatives, asymmetric additions to α-imino esters, and various catalytic approaches. researchgate.netrsc.org The pursuit of efficient and stereoselective routes to these compounds continues to be a vibrant area of organic chemistry. nih.govacs.org
Ethyl 2 Amino 2 Methylpropanoate: a Preeminent Structural Motif
Classical and Established Synthetic Pathways
The preparation of this compound typically follows classical esterification principles, often proceeding through its more stable hydrochloride salt.
Direct Synthetic Routes to this compound
The most direct method for synthesizing this compound is the Fischer esterification of its parent amino acid, 2-aminoisobutyric acid. This reaction involves heating the amino acid in ethanol (B145695) in the presence of a strong acid catalyst. The catalyst protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by removing the water formed during the process. While direct, this method often involves the in-situ formation of the hydrochloride salt, which is then neutralized in a subsequent step to yield the final free amino ester.
Synthesis via Hydrochloride Salt Precursors
A more common and practical approach for the synthesis and storage of this compound involves the initial preparation of its hydrochloride salt. scielo.brscbt.com This salt is a stable, crystalline solid that is easier to handle and purify than the free amino ester, which is a liquid. sigmaaldrich.com
The synthesis typically involves suspending 2-aminoisobutyric acid in absolute ethanol. scielo.brgoogle.com The mixture is cooled, and a dehydrating and acid-catalyzing agent, such as thionyl chloride or gaseous hydrogen chloride, is introduced dropwise. google.com The reaction mixture is then stirred for an extended period, often overnight, allowing for the complete formation of the ester hydrochloride. google.com After the reaction, the solvent is removed under reduced pressure to yield the crude this compound hydrochloride. google.com
To obtain the free amino ester, the hydrochloride salt is neutralized. This is typically achieved by dissolving the salt in a suitable solvent and adding a base, such as triethylamine (B128534) or an aqueous solution of sodium bicarbonate, until the pH is neutral or slightly basic. scielo.br Subsequent extraction with an organic solvent and purification yields the pure this compound.
Advanced and Stereoselective Synthetic Strategies for Analogues
While this compound is achiral, the development of synthetic methods for its chiral α,α-disubstituted analogues is a major focus of modern organic synthesis. These chiral quaternary amino acids are valuable components in designing peptidomimetics and other biologically active molecules. acs.orgrsc.org
Asymmetric Hydrogenation Methodologies for Chiral α,α-Disubstituted α-Amino Acids
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral α-amino acid derivatives. This method typically involves the hydrogenation of a prochiral α-enamide precursor using a chiral transition-metal catalyst. nih.govacs.org Cationic Rhodium(I) complexes, in particular, have been used effectively. nih.gov
Mechanistic studies, using both computational and experimental approaches, have investigated the pathways of cobalt-catalyzed asymmetric hydrogenation of enamides. acs.org These studies explore various possibilities, including Co(0)/Co(II) redox cycles and non-redox Co(II) mechanisms involving aza-metallacycle intermediates, to understand the source of enantioselectivity. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee).
Table 1: Examples of Asymmetric Hydrogenation for α-Amino Acid Derivatives
| Precursor Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
| α-Enamide | Cationic Rh(I) with phosphinite thioglycoside ligands | D- and L-DOPA derivatives | 97-98% | nih.gov |
| Cyclic N-sulfonyl ketimino ester | Ni-based catalyst | Chiral α-monosubstituted α-amino acid derivatives | 90% ->99% | researchgate.net |
Organocatalytic Approaches in Derivative Synthesis
Organocatalysis has emerged as a vital tool for the asymmetric synthesis of complex molecules, avoiding the use of metals. For the synthesis of α,α-disubstituted α-amino acid derivatives, a notable strategy involves the diastereo- and enantioselective Michael addition of racemic oxazolones to α,β-unsaturated aldehydes. acs.orgnih.gov
This reaction is often catalyzed by diarylprolinol silyl (B83357) ethers. nih.govacs.org The process allows for the construction of two new chiral centers in a single step with high levels of stereocontrol. acs.org The versatility of this method has been demonstrated with a range of oxazolones and both aromatic and aliphatic α,β-unsaturated aldehydes, leading to products with good yields and excellent enantioselectivity. nih.gov These products can then be converted into the desired α,α-disubstituted α-amino acids, as well as other valuable structures like amino alcohols and lactams. nih.gov
Table 2: Organocatalytic Synthesis of α,α-Disubstituted α-Amino Acid Derivatives
| Nucleophile | Electrophile | Catalyst | Diastereoselectivity | Enantioselectivity (ee) | Reference |
| Racemic Oxazolone | α,β-Unsaturated Aldehyde | Diarylprolinol Silyl Ether | Moderate to Very High | Very High | acs.orgnih.gov |
Enantioselective Reaction Design and Control
A variety of other enantioselective strategies have been designed to control the formation of the quaternary stereocenter in α,α-disubstituted α-amino acids.
One prominent method is chiral phase-transfer catalysis. This approach facilitates the asymmetric alkylation of glycine-derived aldimine Schiff bases. acs.org Using structurally well-defined C₂-symmetric chiral quaternary ammonium (B1175870) salts as catalysts, a one-pot double alkylation can be performed to generate a wide array of α,α-dialkyl-α-amino acids with high enantioselectivity. acs.org This method is considered highly practical and has potential for industrial-scale applications. acs.org
Other innovative enantioselective reactions include:
Iridium-Catalyzed Addition : A chiral N-heterocyclic carbene complex of iridium can catalyze the enantioselective addition of acetonitrile (B52724) to α-iminoesters, yielding α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org
N–H Insertion Reactions : A cooperative catalytic system using an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid enables the highly enantioselective N–H insertion of vinyldiazoacetates with tert-butyl carbamate. rsc.org This reaction proceeds with fast rates and excellent yields (up to 99%) and enantioselectivity (up to 98% ee). rsc.org
Organoborane Chemistry : Optically active α-amino acids can be prepared by reacting a glycine (B1666218) tert-butyl ester Schiff base with B-alkyl-9-BBN derivatives in the presence of Cinchona alkaloids like cinchonidine (B190817) or cinchonine, which act as the chiral control elements. nih.gov
Table 3: Diverse Enantioselective Strategies for α,α-Disubstituted α-Amino Acid Analogs
| Reaction Type | Catalyst/Chiral Source | Substrates | Enantioselectivity (ee) | Reference |
| Phase-Transfer Catalysis | C₂-Symmetric Chiral Quaternary Ammonium Salt | Glycine Aldimine Schiff Base + Alkyl Halides | High | acs.org |
| N-H Insertion | Dirhodium(II) Carboxylate + Chiral Spiro Phosphoric Acid | Vinyldiazoacetate + tert-Butyl Carbamate | 83-98% | rsc.org |
| Alkylation via Organoboranes | Cinchona Alkaloid (Cinchonidine/Cinchonine) | Glycine Schiff Base + B-alkyl-9-BBN | 54-95% | nih.gov |
Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Amino 2 Methylpropanoate
Amination and Amide Bond Forming Reactions
The primary amine group of ethyl 2-amino-2-methylpropanoate serves as a nucleophile, readily participating in amination and amide bond forming reactions. chemguide.co.uk These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.
The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic centers. chemguide.co.uk This reactivity is harnessed in reactions with acyl chlorides and acid anhydrides to form N-substituted amides. For instance, the reaction with an acyl chloride, such as ethanoyl chloride, would proceed via a nucleophilic acyl substitution mechanism to yield N-(1-ethoxycarbonyl-1-methylethyl)ethanamide. chemguide.co.uk Similarly, reaction with an acid anhydride (B1165640), like ethanoic anhydride, would produce the same amide product, though typically at a slower rate requiring heat. chemguide.co.uk
Reductive amination provides another route to form new carbon-nitrogen bonds. This process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. For example, reacting this compound with a ketone in the presence of a reducing agent like sodium cyanoborohydride would yield a tertiary amine. youtube.com
The table below summarizes typical amide bond forming reactions involving a primary amine.
| Reactant | Product | Reaction Type |
| Acyl Chloride | N-Substituted Amide | Nucleophilic Acyl Substitution |
| Acid Anhydride | N-Substituted Amide | Nucleophilic Acyl Substitution |
| Aldehyde/Ketone (with reducing agent) | Secondary/Tertiary Amine | Reductive Amination |
Ester Functional Group Transformations
The ethyl ester group of the molecule can undergo several key transformations, including hydrolysis, transesterification, and reduction.
Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base. chemguide.co.uklibretexts.orgsavemyexams.com Acid-catalyzed hydrolysis is a reversible reaction that yields the corresponding carboxylic acid (2-amino-2-methylpropanoic acid) and ethanol (B145695). chemguide.co.uklibretexts.org To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk
Alkaline hydrolysis, or saponification, is an irreversible reaction that uses a base, such as sodium hydroxide (B78521), to produce the salt of the carboxylic acid (sodium 2-amino-2-methylpropanoate) and ethanol. chemguide.co.uksavemyexams.com The reaction goes to completion because the carboxylate salt is not readily attacked by the alcohol. savemyexams.com Subsequent acidification of the carboxylate salt is required to obtain the free carboxylic acid. savemyexams.com
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would result in the formation of mthis compound and ethanol. masterorganicchemistry.com The use of the new alcohol as a solvent can help to drive the reaction to completion. masterorganicchemistry.com
The ester functional group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce esters to primary alcohols. stackexchange.comlibretexts.org In the case of this compound, reduction with LiAlH₄ would yield 2-amino-2-methyl-1-propanol (B13486). google.com This transformation is significant for the synthesis of amino alcohols, which are valuable chiral building blocks in organic synthesis. researchgate.netchemicalbook.com
A one-step synthesis of 2-amino-2-methyl-1-propanol has been described involving the hydrogenolysis and reduction of an alcoholic solution of an α-aminoisobutyric acid alkyl ester in the presence of a metal catalyst. google.com
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | 2-amino-2-methylpropanoic acid + Ethanol |
| Alkaline Hydrolysis (Saponification) | NaOH, H₂O | Sodium 2-amino-2-methylpropanoate + Ethanol |
| Transesterification | R'OH, H⁺ or OR'⁻ catalyst | 2-amino-2-methylpropanoate-R' + Ethanol |
| Reduction | LiAlH₄, then H₂O | 2-amino-2-methyl-1-propanol |
Nucleophilic Behavior of the Amino Moiety in Derivatization
The nucleophilic nature of the primary amino group is central to the derivatization of this compound. chemguide.co.uk This reactivity allows for the introduction of various functional groups, which is crucial for applications such as stable isotope labeling in metabolomics. nih.govmdpi.com
One common derivatization strategy involves acylation of the amino group. For example, reaction with ethyl chloroformate (ECF) derivatizes the amino group to form an ethyl carbamate. nih.gov This method is used to increase the molecular weight and hydrophobicity of amino acids for analysis by mass spectrometry. nih.gov Another approach is the two-step derivatization where the amino acid is first esterified and then acylated. For instance, treatment with methanol and HCl followed by an acylating agent like pentafluoropropionic anhydride (PFPA) converts the amino acid into a volatile derivative suitable for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netresearchgate.net
The amino group can also undergo nucleophilic substitution reactions. For example, it can react with alkyl halides in an Sₙ2 reaction, although this can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to over-alkylation. chemguide.co.ukyoutube.com
The table below outlines common derivatization reactions of the amino group.
| Reagent | Derivative Formed | Purpose |
| Ethyl Chloroformate (ECF) | Ethyl Carbamate | Mass Spectrometry Analysis nih.gov |
| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionamide | GC-MS Analysis researchgate.netresearchgate.net |
| Alkyl Halide | Alkylated Amine(s) | Synthesis of Substituted Amines chemguide.co.uk |
Electrophilic Substitution Reactions on Aromatic-Containing Analogues
While this compound itself does not have an aromatic ring, its aromatic-containing analogues can undergo electrophilic aromatic substitution (EAS) reactions. The principles of EAS involve the attack of an electrophile by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com
The substituent already present on the aromatic ring dictates the rate and position of the incoming electrophile. The aminoalkyl group, being an activating group, would direct incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. Common EAS reactions include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, the nitration of an aromatic analogue of this compound would primarily yield the ortho- and para-nitro substituted products. masterorganicchemistry.com
Kinetic Studies and Proposed Reaction Mechanisms
Kinetic studies provide insight into the rates and mechanisms of reactions involving this compound and related compounds. For instance, the kinetics of Michael-type reactions of ethyl propiolate with secondary amines have been studied, revealing a stepwise mechanism where the proton transfer occurs after the rate-determining step. researchgate.net
The mechanism of ester hydrolysis has been extensively studied. Acid-catalyzed hydrolysis proceeds through a series of protonation, nucleophilic attack by water, proton transfer, and elimination steps, with the initial protonation of the carbonyl oxygen making the carbonyl carbon more electrophilic. chemguide.co.uk Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemguide.co.uk
Kinetic investigations into the thermal degradation of related amino alcohols, such as 2-amino-2-methyl-1-propanol, have been conducted to determine reaction kinetics parameters like activation energies. uky.eduuky.edu These studies are crucial for understanding the stability and reactivity of these compounds under various conditions.
The mechanism of electrophilic aromatic substitution involves a two-step process: the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate (the rate-determining step), followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.com
Structural Diversification: Derivatives and Analogues of Ethyl 2 Amino 2 Methylpropanoate
Modifications at the Ester Functional Group
The ester moiety of ethyl 2-amino-2-methylpropanoate is a primary site for structural variation. By substituting the ethyl group with other alkyl or aryl groups, a range of ester analogues can be synthesized, each with distinct properties.
The most straightforward analogue is mthis compound, where the ethyl group of the ester is replaced by a methyl group. nih.gov This compound, also known as methyl 2-aminoisobutyrate or α-methyl-alanine methyl ester, represents a slight modification in steric bulk and hydrophobicity compared to its ethyl counterpart. nih.govachemblock.com The synthesis and properties of this fundamental analogue are well-documented in chemical literature. nih.gov
| Property | Value | Source |
|---|---|---|
| IUPAC Name | mthis compound | nih.gov |
| Molecular Formula | C₅H₁₁NO₂ | nih.gov |
| Molecular Weight | 117.15 g/mol | nih.gov |
| CAS Number | 13257-67-5 | nih.gov |
| Synonyms | H-Aib-OMe, α-methyl-alanine methyl ester | nih.gov |
Introducing an aromatic ring through a benzyl (B1604629) ester creates benzyl 2-amino-2-methylpropanoate. This modification significantly increases the molecule's size and lipophilicity. nih.gov The benzyl ester, often denoted as H-Aib-OBzl, serves as a key intermediate in peptide synthesis and for the creation of more complex molecules. nih.gov Further elaboration is seen in compounds like benzyl 2-amino-2-methyl-3-phenylpropanoate, which incorporates an additional phenyl group on the side chain, demonstrating the potential for multi-site modification. lookchem.com
| Property | Value | Source |
|---|---|---|
| IUPAC Name | benzyl 2-amino-2-methylpropanoate | nih.gov |
| Molecular Formula | C₁₁H₁₅NO₂ | nih.gov |
| Molecular Weight | 193.24 g/mol | nih.gov |
| CAS Number | 55456-40-1 | nih.gov |
| Synonyms | H-Aib-OBzl, alpha-Aminoisobutyric acid benzyl ester | nih.gov |
The synthesis of propyl 2-amino-2-methylpropanoate provides an analogue with intermediate properties between the methyl and benzyl esters. bldpharm.com This compound belongs to the broader class of carboxylic acid esters, which are characterized by a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. hmdb.ca The hydrochloride salt of propyl 2-amino-2-methylpropanoate is also a documented form of this analogue. bldpharm.com
Substitutions and Elaborations on the α-Carbon and Side Chains
Beyond the ester group, the core structure of this compound allows for significant diversification through the incorporation of cyclic structures, including both aromatic and heterocyclic rings. These modifications can dramatically alter the shape, rigidity, and electronic properties of the parent molecule.
Aromatic moieties can be introduced into the side chain of the amino acid scaffold. One synthetic approach involves the alkylation of a pseudoephedrine glycinamide (B1583983) enolate, which has been successfully used to incorporate naphthyl and biphenyl (B1667301) groups into the amino acid side chain. open.ac.uk Another example is the synthesis of benzyl 2-amino-2-methyl-3-phenylpropanoate, which features a phenyl group attached to the β-carbon, effectively creating a substituted phenylalanine analogue. lookchem.com
The integration of heterocyclic rings yields a diverse array of structurally complex molecules. Research has demonstrated the synthesis of novel α-amino acids carrying pyrimidine (B1678525) (thymine, uracil) and purine (B94841) (adenine, guanine) bases in the side chain through stereoselective radical addition. open.ac.uk Other synthetic strategies have led to the creation of derivatives incorporating various heterocyclic systems:
Thiazoles : A one-pot, two-step process has been developed for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates through the cyclocondensation of ethyl 2-thiocyanatoacetoacetate with hydrazine (B178648) derivatives. researchgate.net
Nitrogen Heterocycles : An efficient synthesis route starting from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate has been used to produce derivatives containing pyrazole, triazole, pyridinone, and pyrimidinone rings. eurjchem.com
Pyridines : Ethyl 3-(pyridin-2-ylamino) propanoate has been prepared via a direct one-step synthesis using 2-aminopyridine (B139424) and ethyl acrylate (B77674) with a trifluoromethanesulfonic acid catalyst. google.com
Chiral Derivatives and Enantiomeric Considerations
The synthesis and analysis of chiral derivatives of this compound, a simple achiral α,α-disubstituted α-amino acid ester, are pivotal for their application in creating peptides with modified conformations and as precursors for bioactive molecules. nih.gov The presence of a quaternary α-carbon introduces significant steric hindrance, making the enantioselective synthesis and resolution of its derivatives a challenging yet crucial area of research. nih.gov
Synthesis of Enantiopure α,α-Disubstituted α-Amino Acid Esters
The construction of enantiomerically pure α,α-disubstituted α-amino acid esters, including derivatives of this compound, is a significant objective in organic synthesis. Various strategies have been developed to achieve high levels of stereocontrol.
One prominent method is the asymmetric Strecker reaction . This approach can be used to produce enantiopure α,α-dialkyl amino acids. nih.gov By treating the enolates generated from the products of an asymmetric Strecker reaction with alkyl halides, functionalized products can be obtained with high diastereoselectivity. acs.org Subsequent deprotection yields the desired enantiopure α,α-disubstituted amino acids. nih.govacs.org
Another powerful technique involves the direct catalytic asymmetric addition of nucleophiles to α-iminoesters . For instance, the addition of acetonitrile (B52724) to α-iminoesters bearing a N-thiophosphinoyl group, catalyzed by chiral N-heterocyclic carbene complexes of iridium, can produce a variety of enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org Similarly, synergistic Cu/Ir dual catalysis has been successfully employed for the stereodivergent α-allylation of aldimine esters, allowing for the preparation of all four possible stereoisomers of α-amino acids with two adjacent stereocenters from the same starting materials. nih.govacs.org
Enzymatic resolution offers a highly efficient route to enantiopure α,α-disubstituted amino acid derivatives. nih.gov Lipases, for example, can selectively hydrolyze one enantiomer of an ester, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid. nih.gov This kinetic resolution process is influenced by factors such as pH and enzyme load. nih.gov
Furthermore, diastereoselective alkylation of glycine (B1666218) enolate derivatives provides another avenue. Chiral auxiliaries are used to direct the alkylation of the glycine enolate, leading to the formation of α,α-disubstituted α-amino acids with high stereoselectivity. acs.org
Recent advancements in this field continue to emerge, including the use of visible-light-mediated photocatalysis and metal-free methodologies to overcome the steric challenges associated with the synthesis of these valuable compounds. nih.gov
Table 1: Methods for Synthesis of Enantiopure α,α-Disubstituted α-Amino Acid Esters
| Method | Description | Key Features |
|---|---|---|
| Asymmetric Strecker Reaction | Involves the asymmetric addition of a cyanide source to an imine, followed by hydrolysis. | Can produce highly functionalized and enantiopure products. nih.govacs.org |
| Catalytic Asymmetric Addition | Direct addition of nucleophiles to α-iminoesters catalyzed by a chiral catalyst. | Enables enantioselective formation of C-C bonds. rsc.orgnih.gov |
| Enzymatic Resolution | Utilizes enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity under mild reaction conditions. nih.govlibretexts.org |
| Diastereoselective Alkylation | Employs a chiral auxiliary to control the stereochemical outcome of the alkylation of a glycine enolate. | Provides access to a wide range of derivatives. acs.org |
| Synergistic Catalysis | Uses two catalysts to control different aspects of the reaction's stereoselectivity. | Allows for stereodivergent synthesis. nih.govacs.org |
Stereochemical Analysis and Resolution of Enantiomers
Once a racemic or diastereomeric mixture of α,α-disubstituted α-amino acid esters is synthesized, the separation and stereochemical analysis of the enantiomers are critical steps.
Chromatographic methods are widely used for the resolution of enantiomers. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful technique. nih.gov CSPs containing urethane-blocked α-arylglycines have demonstrated good enantioselectivity for various N-acylamino acid esters. nih.gov The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. nih.gov
Enzymatic resolution , as mentioned in the synthesis section, is also a key method for separating enantiomers. This process, known as kinetic resolution, relies on the different reaction rates of the two enantiomers with an enzyme. libretexts.org For example, an aminoacylase (B1246476) enzyme can selectively cleave the amide bond of the L-amino acid derivative, allowing for the separation of the free L-amino acid from the unreacted D-enantiomer. libretexts.org
A classical method for resolving racemic mixtures is through the formation of diastereomeric salts . libretexts.org By reacting the racemic amino acid with a pure chiral acid or base, a mixture of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. libretexts.org
The absolute configuration of the separated enantiomers can be determined using various analytical techniques. Nuclear Magnetic Resonance (NMR) methods , circular dichroism (CD) spectra , and X-ray crystallography are definitive methods for establishing the stereochemistry of chiral molecules. researchgate.net X-ray analysis of a single crystal of one of the diastereomeric products can provide unambiguous proof of its three-dimensional structure. researchgate.net
Table 2: Techniques for Stereochemical Analysis and Resolution
| Technique | Application | Principle |
|---|---|---|
| Chiral HPLC | Enantiomeric Resolution | Differential interaction of enantiomers with a chiral stationary phase. nih.gov |
| Enzymatic Resolution | Enantiomeric Resolution | Selective enzymatic reaction with one enantiomer (kinetic resolution). nih.govlibretexts.org |
| Diastereomeric Salt Formation | Enantiomeric Resolution | Formation of diastereomers with different physical properties, allowing for separation by crystallization. libretexts.org |
| X-ray Crystallography | Stereochemical Analysis | Provides the absolute configuration of a crystalline compound. researchgate.net |
| NMR Spectroscopy | Stereochemical Analysis | Can be used to determine the relative and absolute configuration, often with the aid of chiral derivatizing agents. researchgate.net |
| Circular Dichroism (CD) | Stereochemical Analysis | Measures the differential absorption of left- and right-circularly polarized light, which is characteristic of a chiral molecule. researchgate.net |
Applications in Organic Synthesis and Emerging Material Science
Utilization as a Versatile Synthetic Intermediate and Chemical Building Block
Ethyl 2-amino-2-methylpropanoate serves as a valuable and versatile building block in organic synthesis due to the presence of two reactive functional groups: an amino group and an ester group. This dual functionality allows for a wide range of chemical transformations, making it a staple in the synthesis of more complex molecules.
The primary utility of this compound lies in its role as a precursor for α,α-disubstituted amino acids. These non-natural amino acids are crucial components in the development of peptidomimetics and other biologically active molecules. The presence of two substituents on the α-carbon atom introduces significant steric hindrance, which can enforce specific conformations in peptide chains.
Furthermore, this compound is employed in the synthesis of various heterocyclic compounds. The amino and ester functionalities can participate in cyclization reactions to form rings of varying sizes and functionalities, which are core structures in many pharmaceutical agents. For instance, it can be a key starting material for the synthesis of substituted piperidinones and other nitrogen-containing heterocycles.
The reactivity of this compound also extends to its use in multicomponent reactions, where its bifunctional nature allows it to react with multiple reagents in a single step, leading to the efficient construction of complex molecular frameworks. This approach is highly valued in medicinal chemistry for the rapid generation of compound libraries for drug discovery.
| Application Area | Role of this compound | Resulting Structures |
| α,α-Disubstituted Amino Acid Synthesis | Precursor | Peptidomimetics, Bioactive Molecules |
| Heterocyclic Synthesis | Starting Material | Piperidinones, Nitrogen-containing heterocycles |
| Multicomponent Reactions | Bifunctional Component | Complex molecular frameworks |
Role in the Preparative Synthesis of Complex Organic Architectures
The unique structural features of this compound make it an invaluable tool in the construction of intricate and complex organic architectures. Its ability to introduce a quaternary center with defined stereochemistry is particularly advantageous in total synthesis.
One notable application is in the synthesis of natural products and their analogues. The rigid di-substituted α-carbon can serve as a stereocontrolling element, guiding the formation of subsequent stereocenters in a predictable manner. This level of control is essential for the asymmetric synthesis of complex molecules with high stereochemical purity.
Research has demonstrated the use of this compound derivatives in the synthesis of macrocyclic compounds. The constrained nature of the amino acid can facilitate ring-closing metathesis or other macrocyclization strategies by pre-organizing the linear precursor into a conformation that is favorable for cyclization.
Fundamental Contributions to Peptide Synthesis and Peptidomimetic Chemistry
This compound and its corresponding acid, 2-aminoisobutyric acid (Aib), have made profound contributions to the fields of peptide synthesis and peptidomimetic chemistry. The primary impact stems from the conformational constraints imposed by the gem-dimethyl group on the α-carbon.
When incorporated into a peptide chain, the steric bulk of the two methyl groups restricts the rotation around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This restriction favors the adoption of specific secondary structures, most notably the 3₁₀-helix and the α-helix. This ability to induce and stabilize helical conformations is a powerful tool in the design of synthetic peptides with well-defined three-dimensional structures.
The stabilization of helical structures has significant implications for the biological activity and stability of peptides. For instance, many biologically active peptides adopt a helical conformation upon binding to their receptors. By incorporating Aib residues, it is possible to pre-organize a peptide into this bioactive conformation, leading to enhanced binding affinity and potency.
Furthermore, the α,α-disubstitution renders the adjacent peptide bond resistant to cleavage by proteases. This is a critical advantage in the development of peptide-based therapeutics, as it significantly increases their in vivo half-life. Peptides containing Aib residues are often referred to as "peptidomimetics" because they mimic the structure of natural peptides while possessing improved drug-like properties.
| Peptide Property | Effect of Incorporating this compound (as Aib) | Significance |
| Conformational Flexibility | Reduced | Induces and stabilizes helical secondary structures (3₁₀- and α-helices) |
| Biological Activity | Potentially Enhanced | Pre-organizes peptides into bioactive conformations for improved receptor binding |
| Proteolytic Stability | Increased | Protects against enzymatic degradation, leading to a longer in vivo half-life |
Exploratory Applications in the Development of Advanced Materials
The unique properties of this compound are not limited to the realm of organic and medicinal chemistry; they are also being explored for the development of advanced materials with novel functionalities.
In polymer chemistry, the incorporation of this amino acid derivative into polymer backbones can introduce conformational order and rigidity. This can lead to the formation of self-assembling polymers that can organize into well-defined nanostructures. Such materials have potential applications in areas such as nanotechnology and drug delivery. For example, block copolymers containing segments with Aib residues can self-assemble into micelles or vesicles with a stable, helically-ordered core.
Another emerging area of interest is the use of this compound in the synthesis of dendrimers. Dendrimers are highly branched, tree-like molecules with a well-defined architecture. The use of this constrained amino acid as a branching unit can lead to the formation of dendrimers with unique shapes and surface functionalities. These "peptide dendrimers" are being investigated for applications in gene delivery and as catalysts.
The ability of Aib-containing peptides to form stable, ordered structures also makes them attractive candidates for the development of biomaterials. For instance, self-assembling peptide hydrogels based on Aib-rich sequences are being explored for tissue engineering applications, as they can mimic the extracellular matrix and provide a scaffold for cell growth.
| Material Type | Role of this compound | Potential Applications |
| Polymers | Induces conformational order and rigidity | Self-assembling nanostructures, drug delivery vehicles |
| Dendrimers | Acts as a constrained branching unit | Gene delivery, catalysis |
| Biomaterials | Promotes the formation of stable, ordered structures | Tissue engineering scaffolds, hydrogels |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for probing the molecular architecture of ethyl 2-amino-2-methylpropanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In a typical ¹H NMR spectrum of a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, the chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, tetramethylsilane (B1202638) (Me₄Si). st-andrews.ac.uk For instance, the protons of a phenyl group (Ph) might appear as a multiplet in the range of δ 7.40–7.20, while a methyl group (Me) could present as a singlet at δ 2.01. st-andrews.ac.uk The integration of the signal areas corresponds to the ratio of protons in different environments. docbrown.info
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. For example, in a derivative, the carbonyl carbon (C=O) of the ester group would appear at a characteristic downfield chemical shift, such as δ 174.5. st-andrews.ac.uk The carbon atoms of the ethyl group (CH₂ and CH₃) and the quaternary carbon attached to the amino group would also have distinct and predictable chemical shifts. In the case of (S)-Ethyl 3-((3,4-dimethoxyphenyl)amino)-2-(hydroxy(phenyl)amino)-2-methyl-3-oxo-propanoate, the ethyl group carbons resonate at δ 62.8 (CH₂) and δ 14.0 (CH₃). beilstein-journals.org
Table 1: Representative NMR Data for Related Propanoate Structures
| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| ¹H | Phenyl (Ph) | 7.40–7.20 | Multiplet | st-andrews.ac.uk |
| ¹H | Methylene (PhCH₂) | 4.70 | Singlet | st-andrews.ac.uk |
| ¹H | Methylene (NCH₂CH₂OH) | 3.56 | Broad Singlet | st-andrews.ac.uk |
| ¹H | Methyl (Me) | 2.01 | Singlet | st-andrews.ac.uk |
| ¹³C | Carbonyl (C=O) | 174.5 | - | st-andrews.ac.uk |
| ¹³C | Phenyl (C) | 140.1, 136.3 | - | st-andrews.ac.uk |
| ¹³C | Phenyl (CH) | 128.7, 127.5, 126.7 | - | st-andrews.ac.uk |
| ¹³C | Methylene (CH₂OH) | 60.9 | - | st-andrews.ac.uk |
| ¹³C | Methylene (PhCH₂) | 53.3 | - | st-andrews.ac.uk |
| ¹³C | Methylene (NCH₂CH₂OH) | 47.6 | - | st-andrews.ac.uk |
| ¹³C | Methyl (CH₃) | 20.6 | - | st-andrews.ac.uk |
| ¹³C | Ethyl (CH₂) | 62.8 | - | beilstein-journals.org |
| ¹³C | Ethyl (CH₃) | 14.0 | - | beilstein-journals.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₆H₁₃NO₂. nih.gov
In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion ([M]⁺•). For a related compound, 2-methylpropanoic acid, the molecular ion peak is observed at an m/z corresponding to its molecular weight. docbrown.info Subsequent fragmentation of the molecular ion provides structural information. For instance, in the mass spectrum of propan-2-amine, a characteristic fragmentation is the loss of a methyl group, resulting in an [M-15]⁺ ion. docbrown.info For this compound, the loss of the ethyl group or the carboxyl group would lead to predictable fragment ions.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. For example, in the analysis of a related compound, the calculated mass for [C₁₃H₁₇NaNO₂]⁺ (M+Na) was 242.1157, and the found mass was 242.1154, confirming the molecular formula. st-andrews.ac.uk
Table 2: Predicted and Observed Mass Spectrometry Data
| Ion | Formula | m/z (Predicted) | m/z (Observed) | Technique | Reference |
|---|---|---|---|---|---|
| [M+H]⁺ | C₁₅H₁₈N₃O₄S⁺ | 336.1013 | - | HRMS | beilstein-journals.org |
| [M+Na]⁺ | C₁₇H₁₇N₃NaO₆⁺ | 382.1010 | 382.1032 | HRMS | beilstein-journals.org |
| [M+Na]⁺ | C₁₃H₁₇NaNO₂⁺ | 242.1157 | 242.1154 | HRMS (ESI) | st-andrews.ac.uk |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), ester (C=O), and C-O functional groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. researchgate.net The strong carbonyl (C=O) stretch of the ester group is expected around 1735-1750 cm⁻¹. The C-O stretching vibrations will also be present at characteristic wavenumbers. For comparison, the IR spectrum of 2-methylpropanoic acid shows a very broad O-H stretch from the carboxylic acid and a strong C=O stretch. docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound Functional Groups
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine | N-H stretch | 3300-3500 | researchgate.net |
| Ester | C=O stretch | 1735-1750 | docbrown.info |
| Alkane | C-H stretch | 2850-2960 | st-andrews.ac.uk |
| Ester | C-O stretch | 1000-1300 | st-andrews.ac.uk |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers if it is chiral. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and for determining the enantiomeric excess of chiral compounds. heraldopenaccess.us For purity analysis, a reversed-phase HPLC method with a C18 column is often used. pensoft.net The compound is detected using a UV detector at a specific wavelength. pensoft.net
For the determination of enantiomeric excess, chiral HPLC is the method of choice. heraldopenaccess.us This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. heraldopenaccess.us For example, in the analysis of a related compound, a Chiralpak IC column was used with a mobile phase of Hexane (B92381)/Ethanol (B145695) to separate the enantiomers, which were detected at 254 nm. beilstein-journals.org The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers. nih.gov
Table 4: HPLC Conditions for Analysis of Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralpak IC | beilstein-journals.org |
| Mobile Phase | Hexane:Ethanol (90:10 v/v) | beilstein-journals.org |
| Flow Rate | 1.0 mL/min | beilstein-journals.org |
| Detection | UV at 254 nm | beilstein-journals.org |
| Column | C18 (150×4 mm i.d., 5 μm) | pensoft.net |
| Mobile Phase | Acetonitrile (B52724):Phosphate buffer, pH=3 (50:50% v/v) | pensoft.net |
| Flow Rate | 1.0 mL min⁻¹ | pensoft.net |
| Detection | UV/VIS at 225 nm | pensoft.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for the analysis of volatile compounds. For the analysis of amino acid derivatives, a derivatization step is often required to increase their volatility. nih.govnih.gov
In the context of analyzing compounds like this compound, GC-MS can be used to separate it from other volatile components in a mixture and provide a mass spectrum for identification. The retention time in the gas chromatogram is a characteristic of the compound under the specific analytical conditions, and the mass spectrum serves as a fingerprint for its identification. researchgate.net Predicted GC-MS spectra are available in databases and can be compared with experimental data. hmdb.ca
Table 5: GC-MS in the Analysis of Related Compounds
| Application | Derivatization | Key Findings | Reference |
|---|---|---|---|
| Analysis of N-methylated amino acids | Ethyl chloroformate derivatization | Characteristic EI fragment ions allow for easy identification of isomeric and isobaric compounds. | nih.gov |
| Analysis of amino acids | N-trifluoroacetyl-O-alkyl (TFA/alkyl) esters | Enables precise determination of enantiomeric excess at low concentrations. | nih.gov |
| Metabolomics of fermented beverages | Untargeted analysis | Identification and quantification of volatile compounds, including esters. | researchgate.net |
Chiral Chromatography (e.g., Chiral HPLC, Chiral Gas Chromatography)
Chiral chromatography is a specialized branch of chromatography used for the separation of stereoisomers. Molecules that are non-superimposable mirror images of each other are known as enantiomers. Any carbon atom bonded to four different functional groups is termed a chiral or asymmetric carbon, and molecules containing one or more of these centers are considered chiral. gcms.cz
This compound is, however, an achiral molecule. Its central alpha-carbon is bonded to two identical methyl groups, meaning it does not possess a stereocenter and, therefore, does not have enantiomers. As such, chiral chromatography is not an applicable technique for the direct analysis of its enantiomeric purity, as there are no enantiomers to separate.
To illustrate the principles of chiral chromatography in the context of closely related compounds, the separation of chiral amino acid esters is a relevant field of study. These methods are crucial for determining the enantiomeric composition of chiral intermediates used in the synthesis of pharmaceuticals and other biologically active molecules. yakhak.org
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful method for the enantiomeric resolution of amino acid esters. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used. yakhak.org
For the analysis of many amino acid esters, derivatization with a chromophoric or fluorophoric group is often necessary to enhance detection by UV or fluorescence detectors. yakhak.org For example, derivatization with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) allows for sensitive fluorescence detection. yakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol such as 2-propanol, is critical for achieving optimal separation. yakhak.org
An example of chiral HPLC application is the enantiomeric resolution of leucine (B10760876) ethyl ester. Using a Chiralpak IA column, which has amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, baseline separation of the derivatized enantiomers can be achieved. yakhak.orgresearchgate.net
Interactive Data Table: Illustrative Chiral HPLC Separation of Amino Acid Ethyl Esters
| Analyte (NBD-derivatized) | Chiral Stationary Phase | Mobile Phase (v/v) | Detection | Application Note |
| Leucine Ethyl Ester | Chiralpak IA (amylose-based) | 20% 2-Propanol in Hexane | UV (310 nm) & Fluorescence (Ex: 470 nm, Em: 530 nm) | Demonstrates high enantioselectivity for α-amino acid esters. yakhak.orgresearchgate.net |
| Alanine (B10760859) Ethyl Ester | Polysaccharide Phenylcarbamate | 10-30% 2-Propanol in Hexane | UV & Fluorescence | General method for chiral amines and α-amino acid esters. yakhak.org |
This table is for illustrative purposes to demonstrate the application of chiral HPLC to compounds structurally similar to this compound.
Chiral Gas Chromatography (GC):
Chiral GC is another valuable technique for the separation of volatile and thermally stable enantiomers. For amino acids and their esters, derivatization is a mandatory step to increase their volatility. wikipedia.org A common two-step derivatization process involves esterification of the carboxyl group followed by acylation of the amino group. wikipedia.orgcat-online.com
For instance, the enantiomers of proline can be separated by GC after methylation of the carboxyl group and acetylation of the amino group with trifluoroacetic anhydride (B1165640) (TFAA). wikipedia.org The separation is then performed on a capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin. gcms.cz The high efficiency of capillary GC columns allows for the detection of very small amounts of an enantiomeric impurity. wiley.com
Interactive Data Table: Illustrative Chiral GC Separation of Derivatized Amino Acids
| Analyte (derivatized) | Derivatization Reagents | Chiral Stationary Phase | Application Note |
| Proline | Methanolic HCl, Trifluoroacetic Anhydride (TFAA) | CHIRALDEX G-TA | Allows for successful separation of enantiomers without racemization. wikipedia.org |
| Various Amino Acid Isopropyl Esters | Trifluoroacetic Anhydride (TFAA) | N-TFA-L-phenylalanyl-L-leucine cyclohexyl ester | Enables efficient separation of enantiomeric derivatives in a short time. wiley.com |
This table is for illustrative purposes to demonstrate the application of chiral GC to compounds structurally similar to this compound.
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography is an analytical technique that provides the most precise information about the three-dimensional structure of a molecule in its crystalline solid state. By diffracting a beam of X-rays off a single crystal, it is possible to determine the exact spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles.
The crystal structure of AIB was determined to be monoclinic, with the space group C2/c. The analysis provided precise measurements of the bond distances within the molecule. oup.com
Interactive Data Table: Crystallographic Data for 2-Aminoisobutyric Acid (AIB)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | oup.com |
| Space Group | C2/c | oup.com |
| Unit Cell Dimension (a) | 10.59 kx | oup.com |
| Unit Cell Dimension (b) | 8.97 kx | oup.com |
| Unit Cell Dimension (c) | 11.34 kx | oup.com |
| Unit Cell Angle (β) | 94° | oup.com |
| C-O Bond Distances | 1.20, 1.26 kx | oup.com |
| C-C Bond Distances | 1.52, 1.53, 1.54 kx | oup.com |
| C-N Bond Distance | 1.49 kx | oup.com |
This table presents the crystallographic data for 2-aminoisobutyric acid, the parent compound of this compound, to illustrate the type of precise structural information obtained from X-ray crystallography.
The determination of such structural parameters through X-ray crystallography is fundamental for understanding the molecule's conformation, intermolecular interactions in the solid state, and for computational modeling studies.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Calculations on Molecular Conformation and Reactivity
Quantum mechanical (QM) calculations are a powerful tool for investigating the intrinsic properties of molecules, such as their preferred three-dimensional structures (conformations) and their electronic characteristics, which dictate their reactivity. For ethyl 2-amino-2-methylpropanoate, these calculations provide fundamental insights into its behavior at a molecular level.
Detailed conformational analysis of amino acid derivatives, including esters, has been a subject of theoretical studies. fapesp.bracs.org These studies often employ methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) to determine the relative energies of different conformers. nih.gov For this compound, the key dihedral angles defining its conformation are those around the Cα-C' and Cα-N bonds. The presence of the two methyl groups on the α-carbon significantly restricts the sterically allowed regions of the conformational space compared to simpler amino acid esters.
The reactivity of this compound can also be assessed using QM methods. Descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be calculated to predict sites susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbon of the ester group is expected to be an electrophilic center, while the nitrogen of the amino group is a primary nucleophilic site. The presence of the gem-dimethyl group can sterically hinder reactions at the α-carbon. nih.govnih.gov
Table 1: Representative Theoretical Data for α,α-Disubstituted Amino Acid Esters
| Computational Method | Property | Typical Findings |
| DFT (e.g., B3LYP) | Conformational Energies | Restricted rotation around Cα-C' and Cα-N bonds, leading to a limited number of stable conformers. The folded or helical conformations are often favored. researchgate.net |
| MP2 | Hydrogen Bonding | Analysis of intramolecular hydrogen bonds, such as between the amino group and the carbonyl oxygen, which stabilize certain conformations. nih.gov |
| HF, DFT | Reactivity Indices | Identification of electrophilic (e.g., carbonyl carbon) and nucleophilic (e.g., amino nitrogen) sites. mdpi.com |
This table presents generalized findings from computational studies on α,α-disubstituted amino acid esters, which are expected to be applicable to this compound.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
While QM methods are excellent for studying isolated molecules, molecular dynamics (MD) and docking simulations are employed to understand how a molecule like this compound might interact with biological macromolecules, such as proteins.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule's behavior over time, often in a simulated biological environment like water. nih.govnih.govcore.ac.uk For this compound, MD simulations can reveal how it interacts with water molecules, its conformational flexibility in solution, and how it might approach a protein's binding site. Coarse-grained MD simulations, in particular, can be used to model the behavior of larger systems, such as the self-assembly of molecules based on this scaffold. nih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mjpms.inresearchgate.netmdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. nih.govnih.gov Given the structural similarity of this compound to α-aminoisobutyric acid (Aib), it can be envisioned as a fragment or a small molecule inhibitor. Docking studies could explore its potential binding to various enzyme active sites, where the amino and ester groups could form key hydrogen bonding and electrostatic interactions, while the hydrophobic gem-dimethyl group could fit into a hydrophobic pocket.
Table 2: Parameters and Outcomes of a Hypothetical Docking Study of this compound
| Parameter | Description | Example |
| Target Protein | A protein with a binding site that can accommodate small amino acid-like ligands. | e.g., A protease or a kinase. |
| Docking Algorithm | The computational method used to predict the binding pose. | e.g., AutoDock, Glide, or GOLD. |
| Scoring Function | A function to estimate the binding affinity of the docked ligand. | e.g., MolDock Score, GlideScore. mjpms.in |
| Predicted Interactions | The types of non-covalent interactions formed between the ligand and the protein. | Hydrogen bonds with active site residues, hydrophobic interactions involving the ethyl and methyl groups. mdpi.com |
This table illustrates the setup and potential findings of a molecular docking study involving this compound.
Structure-Based and Ligand-Based Drug Design Approaches
The unique conformational properties of the α,α-disubstituted amino acid scaffold make this compound an interesting building block for both structure-based and ligand-based drug design.
Structure-Based Drug Design (SBDD): SBDD relies on the known three-dimensional structure of a biological target. nih.gov The α-aminoisobutyric acid (Aib) residue, of which this compound is an ester, is well-known to induce helical or turn conformations in peptides. researchgate.netnih.govnih.gov Therefore, this compound could be incorporated into peptidomimetics to stabilize specific secondary structures that are crucial for binding to a target protein. The rigid nature of the scaffold can reduce the entropic penalty upon binding, potentially leading to higher affinity ligands.
Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods utilize the information from a set of known active ligands to develop a model that predicts the activity of new compounds. nih.govyoutube.com this compound could serve as a scaffold in the design of new chemical libraries. nih.gov By modifying the ester and amino functionalities, a range of derivatives can be synthesized and their activities can be used to build a quantitative structure-activity relationship (QSAR) model. This model would help in identifying the key chemical features required for a desired biological activity. nih.gov
Emerging Research Trends and Future Perspectives on Ethyl 2 Amino 2 Methylpropanoate
Innovations in Green and Sustainable Synthetic Routes
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. In response, researchers are developing innovative and sustainable methods for synthesizing ethyl 2-amino-2-methylpropanoate and its parent compound, α-aminoisobutyric acid.
A notable green synthesis approach involves a one-pot method starting from readily available materials like acetone (B3395972), hydrogen peroxide, and ammonia (B1221849) in an alcohol solution. This process is catalyzed to produce 2-nitropropane, which then reacts with formaldehyde (B43269) to yield 2-nitro-2-methyl-1-propanol. The final step is a hydrogenation reaction that produces 2-amino-2-methyl-1-propanol (B13486), a precursor that can be converted to the target ester. This method is lauded for its use of inexpensive raw materials, simple reaction steps, and minimal environmental pollution, making it suitable for industrial-scale production.
Another sustainable strategy focuses on the efficient recycling of reagents. One such method for preparing α-aminoisobutyric acid involves the reaction of acetone cyanohydrin with ammonium (B1175870) carbonate in an aqueous medium under pressure and heat. A key innovation in this process is the use of a gas stripping device to recover and recycle carbon dioxide and ammonia generated during the reaction. This approach not only boasts a high yield and product purity but also significantly reduces waste and resource consumption, aligning with the principles of green chemistry.
Identification of Novel Pharmacological Targets and Therapeutic Applications
The unique structural properties of α-aminoisobutyric acid and its derivatives, such as this compound, make them valuable components in the design of new drugs. The gem-dimethyl group of Aib induces a helical conformation in peptides, which can enhance their bioavailability and stability.
Antimicrobial Peptides: Researchers are incorporating Aib into antimicrobial peptides (AMPs) to improve their therapeutic potential. For example, substituting glycine (B1666218) with Aib in the frog-skin derived peptide Esc(1-21) expanded its activity spectrum to include Gram-positive bacteria like Staphylococcus aureus, including multidrug-resistant strains. The Aib substitution was found to increase the peptide's helicity and stability, contributing to its enhanced antimicrobial and antibiofilm activity without causing significant toxicity to mammalian cells. Similarly, strategic Aib substitutions in the peptide temporin-1DRa have been shown to modulate its cytolytic activity, with some analogs exhibiting retained antimicrobial potency but significantly lower toxicity towards human cells, thereby increasing their therapeutic index.
Metabolic Disorders and Cancer: Analogs of α-aminoisobutyric acid are being investigated as potential agents for tumor imaging. Studies have shown that the chain length of alkyl groups on Aib analogs influences their uptake in tumor and normal tissues. Specifically, α-amino-2-methyl-butanoic acid (AMB) demonstrated high tumor uptake and favorable tumor-to-tissue ratios, suggesting its potential as a tumor-seeking agent for emission computed tomography.
Furthermore, Aib is a key component in several glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes. The substitution of alanine (B10760859) with Aib at position 8 in the native GLP-1 sequence protects the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending its half-life and therapeutic efficacy. This modification is present in drugs like semaglutide.
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
The synergy between computational modeling and experimental techniques is accelerating the discovery and optimization of this compound derivatives.
Molecular Modeling and Simulation: Computational methods are instrumental in understanding the structure-activity relationships of Aib-containing molecules. For instance, molecular modeling has been used to elucidate how the stereochemistry of 3-Br-acivicin, a nature-inspired compound, and its derivatives influences their interaction with the enzyme Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), a target for antimalarial drugs. These studies revealed the structural and stereochemical requirements for efficient binding and enzyme inhibition.
In the context of antimicrobial peptides, structural analysis through techniques like circular dichroism, combined with computational modeling, helps to understand how Aib substitutions lead to increased helicity and improved biological activity. These insights guide the rational design of more potent and selective peptide analogs.
High-Throughput Screening and Synthesis: The development of modular and versatile synthetic approaches, such as the one-pot synthesis of α,α-diaryl α-amino esters, allows for the rapid generation of diverse compound libraries. This is crucial for high-throughput screening campaigns aimed at identifying new drug candidates. The ability to independently vary the different components of the reaction facilitates the exploration of a wide chemical space.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-amino-2-methylpropanoate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of 2-amino-2-methylpropanoic acid with ethanol under acidic catalysis. Key variables include temperature (60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid). Evidence from analogous syntheses (e.g., mthis compound hydrochloride) highlights the importance of stoichiometric control to minimize side reactions like dimerization . Purity can be enhanced via recrystallization or column chromatography.
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the ester carbonyl (~170 ppm) and amine protons (broad singlet at ~1.5 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ for CHNO: calc. 132.1025, observed 132.1022) .
- X-ray Crystallography : For crystalline derivatives, SHELX programs enable structure refinement. SHELXL is widely used for small-molecule refinement, leveraging intensity data to resolve bond lengths and angles .
Q. How can researchers ensure batch-to-batch consistency in purity for this compound?
Pharmacopeial reference standards (e.g., EP/BP guidelines) recommend using HPLC with UV detection (λ = 210–220 nm) and C18 columns. Impurity profiling should align with EP guidelines for related propanoate derivatives, such as monitoring residual solvents (e.g., ethanol) and byproducts (e.g., unreacted 2-amino-2-methylpropanoic acid) .
Advanced Research Questions
Q. What computational methods are effective for modeling the conformational dynamics of this compound in solution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict equilibrium geometries and solvation effects. Molecular dynamics simulations (e.g., using GROMACS) can model hydrogen-bonding interactions in polar solvents like water or DMSO. Pair distribution function (PDF) analysis complements experimental data from X-ray diffraction .
Q. How can structural discrepancies in crystallographic data for derivatives of this compound be resolved?
Discrepancies often arise from twinning or disordered solvent molecules. Strategies include:
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic acyl substitution reactions?
Kinetic studies using stopped-flow techniques reveal a two-step mechanism:
- Step 1 : Amine deprotonation to form a nucleophilic enolate.
- Step 2 : Attack on electrophilic substrates (e.g., acyl chlorides), with rate-limiting transition states influenced by steric hindrance from the methyl groups. Hammett plots correlate substituent effects on reaction rates .
Methodological Challenges and Data Contradictions
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
Contradictions may stem from polymorphism or hydration states. Systematic studies using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) can identify hydrate forms. Solubility parameters (Hansen solubility spheres) should be calculated and validated experimentally .
Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Proline-derived organocatalysts).
- Low-temperature reaction conditions (-20°C to 0°C) to slow keto-enol tautomerism .
- Monitoring enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Applications in Multidisciplinary Research
Q. How is this compound utilized in drug delivery system studies?
Its ester group enables pH-sensitive hydrolysis, making it a candidate for prodrug design. For example, conjugation with NSAIDs (e.g., ibuprofen derivatives) enhances bioavailability. In vitro release studies in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) validate controlled release kinetics .
Q. What role does this compound play in enzyme inhibition studies?
Derivatives act as transition-state analogs for proteases. For instance, this compound-based inhibitors target HIV-1 protease by mimicking the tetrahedral intermediate. IC values are determined via fluorometric assays using FRET substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
